(3-cyano-2,2-dimethylpropyl) methanesulfonate
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Overview
Description
(3-cyano-2,2-dimethylpropyl) methanesulfonate is an organic compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyano-2,2-dimethylpropyl) methanesulfonate typically involves the reaction of 3-cyano-2,2-dimethylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-cyano-2,2-dimethylpropyl) methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-cyano-2,2-dimethylpropanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are 3-cyano-2,2-dimethylpropanol and methanesulfonic acid.
Scientific Research Applications
(3-cyano-2,2-dimethylpropyl) methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-cyano-2,2-dimethylpropyl) methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-2,2-dimethylpropyl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
3-Cyano-2,2-dimethylpropyl bromide: Similar in structure but with a bromide leaving group.
3-Cyano-2,2-dimethylpropyl tosylate: Similar in structure but with a tosylate leaving group.
Uniqueness
(3-cyano-2,2-dimethylpropyl) methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to side reactions compared to halides. This makes it a preferred reagent in certain synthetic applications where high selectivity and yield are required .
Properties
IUPAC Name |
(3-cyano-2,2-dimethylpropyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-7(2,4-5-8)6-11-12(3,9)10/h4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTBVOHPIXNMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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